N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a thiadiazole ring, and a benzylthio group, which contribute to its diverse chemical reactivity and biological activities.
Mechanism of Action
Target of Action
The primary target of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is the STING protein, an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
This compound acts as an agonist to the STING protein. Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The proposed binding mode of the compound and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group on the thiadiazole ring.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the benzylthio-substituted thiadiazole with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Benzyl halides, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiadiazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different substituents replacing the benzyl group.
Scientific Research Applications
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share a similar thiophene-carboxamide structure but differ in the substituents on the thiophene ring.
Thiazolecarboxamide derivatives: These compounds have a thiazole ring instead of a thiadiazole ring, leading to different chemical and biological properties.
Uniqueness
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both the thiadiazole and thiophene rings, along with the benzylthio group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS3/c18-12(11-7-4-8-19-11)15-13-16-17-14(21-13)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGLKRIAANYMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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